molecular formula C14H20N4O B7058360 3-Cyclohex-3-en-1-yl-1-methyl-1-(2-pyrazin-2-ylethyl)urea

3-Cyclohex-3-en-1-yl-1-methyl-1-(2-pyrazin-2-ylethyl)urea

Cat. No.: B7058360
M. Wt: 260.33 g/mol
InChI Key: OXKBLVXDIUJYLD-UHFFFAOYSA-N
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Description

3-Cyclohex-3-en-1-yl-1-methyl-1-(2-pyrazin-2-ylethyl)urea is an organic compound that features a cyclohexene ring, a pyrazine moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohex-3-en-1-yl-1-methyl-1-(2-pyrazin-2-ylethyl)urea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohex-3-en-1-yl-1-methyl-1-(2-pyrazin-2-ylethyl)urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of cyclohexene-1,2-diol derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Mechanism of Action

The mechanism of action of 3-Cyclohex-3-en-1-yl-1-methyl-1-(2-pyrazin-2-ylethyl)urea involves its interaction with specific molecular targets:

Properties

IUPAC Name

3-cyclohex-3-en-1-yl-1-methyl-1-(2-pyrazin-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-18(10-7-13-11-15-8-9-16-13)14(19)17-12-5-3-2-4-6-12/h2-3,8-9,11-12H,4-7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKBLVXDIUJYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=NC=CN=C1)C(=O)NC2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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